molecular formula C13H23BrO4 B8817994 Dibutyl 2-bromopentanedioate CAS No. 104867-13-2

Dibutyl 2-bromopentanedioate

Cat. No.: B8817994
CAS No.: 104867-13-2
M. Wt: 323.22 g/mol
InChI Key: WZAIBHOPSSMDTE-UHFFFAOYSA-N
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Description

Dibutyl 2-bromopentanedioate (CAS: 104867-13-2) is a brominated ester compound with the molecular formula C₁₃H₂₃BrO₄ and an average molecular mass of 323.227 g/mol . Its structure consists of a pentanedioic acid backbone substituted with a bromine atom at the 2-position, esterified with two butyl groups. This compound is characterized by its monoisotopic mass of 322.077971 and ChemSpider ID 59760375 . Industrially, it is utilized as a pharmaceutical intermediate, particularly in drug synthesis, with a purity ≥99% and specifications including ≤1.0% moisture and ≤2.0% impurities . It is supplied as a white powder, stored in cool, dry conditions to avoid degradation .

Properties

CAS No.

104867-13-2

Molecular Formula

C13H23BrO4

Molecular Weight

323.22 g/mol

IUPAC Name

dibutyl 2-bromopentanedioate

InChI

InChI=1S/C13H23BrO4/c1-3-5-9-17-12(15)8-7-11(14)13(16)18-10-6-4-2/h11H,3-10H2,1-2H3

InChI Key

WZAIBHOPSSMDTE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC(C(=O)OCCCC)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Bromine Substitution: The bromine atom in this compound distinguishes it from non-halogenated esters like dibutyl adipate. This enhances its reactivity in nucleophilic substitution reactions, making it valuable in pharmaceutical synthesis .
  • Backbone Flexibility : Unlike rigid aromatic dibutyl phthalate, the linear pentanedioate structure allows conformational flexibility, influencing solubility and interaction with biological targets .
  • Polarity: The presence of bromine increases polarity compared to non-halogenated analogues, affecting solubility in organic solvents and bioavailability .

Key Differences:

  • Pharmaceutical vs. Industrial Use : this compound is specialized for drug development, whereas dibutyl phthalate and adipate are bulk industrial plasticizers .
  • Safety Profile : Dibutyl phthalate is regulated due to endocrine-disrupting properties, whereas this compound’s bromine content necessitates careful handling to avoid toxicity .

Physical and Chemical Properties

Property This compound Dibutyl Phthalate Dibutyl Adipate
Physical State White powder Colorless liquid Clear liquid
Melting Point Not reported -35°C -20°C
Boiling Point Not reported 340°C 305°C
Solubility Limited in water Insoluble in water Insoluble in water
Storage Conditions Cool, dry, avoid light Stable at room temp Stable at room temp

Notes:

  • The powdered form of this compound contrasts with liquid analogues, impacting handling and formulation in drug manufacturing .
  • Its bromine content may reduce thermal stability compared to non-halogenated esters, requiring stringent storage protocols .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dibutyl 2-bromopentanedioate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : this compound is typically synthesized via esterification of 2-bromopentanedioic acid with butanol, using acid catalysts (e.g., sulfuric acid). Optimization involves varying temperature (80–120°C), stoichiometric ratios, and catalyst concentration. Purification via fractional distillation or column chromatography is critical to isolate high-purity product . Retrosynthetic analysis tools, such as AI-powered reaction pathway prediction (e.g., Reaxys or Pistachio models), can propose alternative routes .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

  • Methodological Answer :

  • NMR : 1^1H NMR (δ 4.1–4.3 ppm for ester -OCH2_2-, δ 1.6–2.1 ppm for brominated pentanedioate backbone) and 13^{13}C NMR (δ 170–175 ppm for ester carbonyl).
  • IR : Strong absorbance at ~1740 cm1^{-1} (C=O stretch).
  • MS : Molecular ion peak at m/z 293 (C13_{13}H23_{23}BrO4+_4^+).
    Cross-validation with computational tools (e.g., Gaussian for DFT simulations) resolves ambiguities in overlapping peaks .

Q. How can researchers design experiments to assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should test degradation under humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light exposure (UV/visible). Use HPLC to monitor decomposition products (e.g., hydrolysis to 2-bromopentanedioic acid) and kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions, and how can computational modeling validate experimental findings?

  • Methodological Answer : The bromine atom at C2 makes the compound susceptible to SN_N2 reactions. Density Functional Theory (DFT) simulations (e.g., using Gaussian or ORCA) can model transition states and activation energies. Compare computational results with experimental kinetics (e.g., rate constants measured via GC/MS) to validate mechanisms. Discrepancies may arise from solvent effects not accounted for in simulations .

Q. How should researchers address contradictory data in toxicity studies of this compound, particularly regarding endocrine disruption potential?

  • Methodological Answer : Contradictions often stem from model organism variability (e.g., zebrafish vs. mammalian systems). Follow the CIR Panel’s approach:

  • Conduct parallel assays in mammalian models (e.g., rodent thyroid assays) and non-mammalian systems (e.g., zebrafish).
  • Use standardized endpoints (e.g., vitellogenin levels for estrogenicity).
  • Apply meta-analysis to reconcile differences, prioritizing studies with robust controls and OECD-compliant protocols .

Q. What strategies are effective for integrating this compound into multi-step syntheses of bioactive compounds while minimizing side reactions?

  • Methodological Answer :

  • Protection-Deprotection : Use silyl ethers or tert-butyl esters to protect reactive sites during subsequent steps.
  • Catalysis : Employ Pd-catalyzed cross-coupling to functionalize the brominated carbon.
  • In-situ Monitoring : Utilize ReactIR or LC-MS to detect intermediates and optimize reaction quench timing .

Q. How can advanced chromatographic techniques resolve co-elution issues in this compound analysis, and what validation parameters are critical?

  • Methodological Answer :

  • UHPLC : Use C18 columns with sub-2µm particles and gradient elution (ACN/water + 0.1% formic acid) to separate co-eluting esters.
  • Validation : Assess linearity (R2^2 > 0.995), LOD/LOQ (<1 ppm), and precision (%RSD < 5%) per ICH Q2(R1) guidelines. Cross-check with orthogonal methods (e.g., GC-FID) .

Data Presentation and Reproducibility

Q. What are best practices for tabulating and interpreting kinetic data in studies involving this compound?

  • Methodological Answer :

  • Table Design : Include columns for temperature, catalyst loading, conversion (%), and selectivity (%).
  • Statistical Analysis : Use ANOVA to compare means across conditions; report p-values and confidence intervals.
  • Reproducibility : Document solvent batch numbers and equipment calibration dates. Share raw data in supplementary materials .

Q. How can researchers leverage secondary data (e.g., PubChem, ECHA) to contextualize their findings on this compound without introducing bias?

  • Methodological Answer :

  • Critical Appraisal : Prioritize studies from regulatory databases (e.g., ECHA, FDA GSRS) over non-peer-reviewed sources.
  • Data Triangulation : Cross-reference physicochemical properties (e.g., logP, solubility) from multiple databases to identify outliers.
  • Citation Transparency : Clearly distinguish between primary data (your experiments) and secondary data (literature) in tables .

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